Superior In Vitro Potency of VCH-286 Against R5-Tropic HIV-1 Compared to Maraviroc and Vicriviroc
In a direct comparison, VCH-286 demonstrated IC50 values 8- to 14-fold lower than those of maraviroc (MVC) and vicriviroc (VVC) against two R5-tropic HIV-1 laboratory strains [1]. This indicates a substantially higher potency on a per-molecule basis.
| Evidence Dimension | Inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | HIV-1BAL: 0.23 nM; HIV-1CC1/85: 0.34 nM |
| Comparator Or Baseline | Maraviroc (MVC): HIV-1BAL: 1.85 nM; HIV-1CC1/85: 4.39 nM. Vicriviroc (VVC): HIV-1BAL: 3.38 nM; HIV-1CC1/85: 3.78 nM |
| Quantified Difference | VCH-286 IC50 is 8- to 14-fold lower (more potent) than MVC and VVC |
| Conditions | In vitro anti-HIV-1 activity measured by p24 ELISA at day 7 post-infection |
Why This Matters
This demonstrates that for a given concentration, VCH-286 exerts a significantly stronger antiviral effect, allowing for potentially lower dosing in research models.
- [1] Asin-Milan, O., Sylla, M., El-Far, M., Belanger-Jasmin, G., Haidara, A., Blackburn, J., ... & Tremblay, C. L. (2014). Synergistic combinations of the CCR5 inhibitor VCH-286 with other classes of HIV-1 inhibitors. Antimicrobial Agents and Chemotherapy, 58(12), 7565-7569. Table 1. View Source
